4-(3-Fluoro-6-methylphenyl)phenethyl alcohol
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Overview
Description
4-(3-Fluoro-6-methylphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO It is characterized by the presence of a phenethyl alcohol group substituted with a fluoro and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with phenethyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as catalytic hydrogenation or Grignard reactions. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-Fluoro-6-methylphenyl)benzaldehyde or 4-(3-Fluoro-6-methylphenyl)benzoic acid.
Reduction: Formation of 4-(3-Fluoro-6-methylphenyl)phenethylamine.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
4-(3-Fluoro-6-methylphenyl)phenethyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenethyl alcohol
- 3-(Trifluoromethyl)phenethyl alcohol
Comparison:
- 4-(Trifluoromethyl)phenethyl alcohol: This compound has a trifluoromethyl group instead of a fluoro and methyl group, which can significantly alter its chemical properties and reactivity.
- 3-(Trifluoromethyl)phenethyl alcohol: The position of the trifluoromethyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and applications.
4-(3-Fluoro-6-methylphenyl)phenethyl alcohol stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(5-fluoro-2-methylphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-11-2-7-14(16)10-15(11)13-5-3-12(4-6-13)8-9-17/h2-7,10,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPHUUTGNJHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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